molecular formula C10H14O B1293632 tert-Butoxybenzene CAS No. 6669-13-2

tert-Butoxybenzene

Cat. No. B1293632
Key on ui cas rn: 6669-13-2
M. Wt: 150.22 g/mol
InChI Key: PNKZBZPLRKCVLI-UHFFFAOYSA-N
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Patent
US04244704

Procedure details

In this example, phenyl t-butyl ether is prepared. Grignard reagent, phenyl magnesium bromide, is formed by mixing 100 g magnesium turnings with 607.7 g bromobenzene and 6170 g anhydrus ethyl ether. After formation of the Grignard reagent, t-butyl per benzoate (449 g) in ether is added at 15° C.-25° C. under nitrogen with stirring. Reaction product is shaken with cold, dilute hydrochloric acid, then washed with dilue aqueous sodium hydroxide, and then washed with water. It is then dried and distilled to yield 269.2 G of product phenyl t-butyl ether which is analyzed to give 79.1% C (calc 80.0%) and 9.2% H (calc 9.3%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
607.7 g
Type
reactant
Reaction Step One
Quantity
6170 g
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
449 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1C(C(O[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=O)=CC=CC=1.Cl>CCOCC>[C:19]([O:18][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Mg]
Name
Quantity
607.7 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
6170 g
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
449 g
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OOC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction product
WASH
Type
WASH
Details
washed with dilue aqueous sodium hydroxide
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
It is then dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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